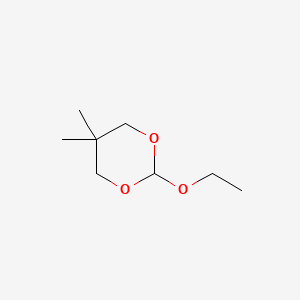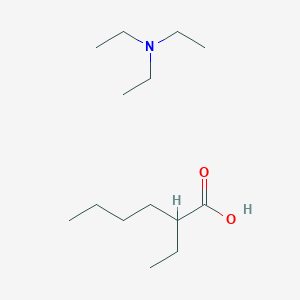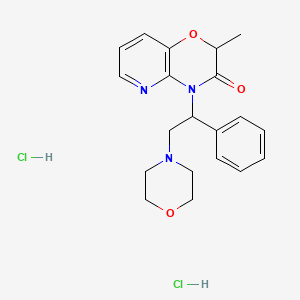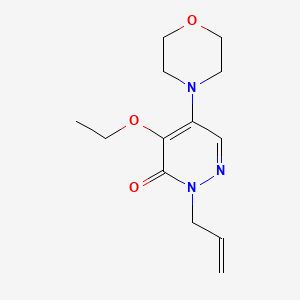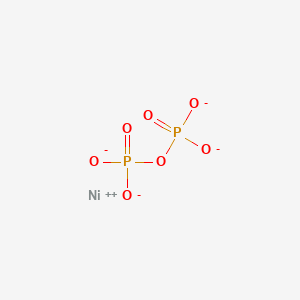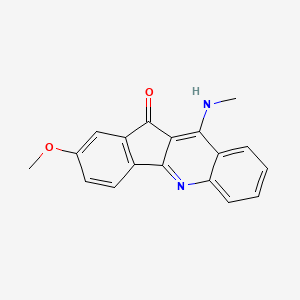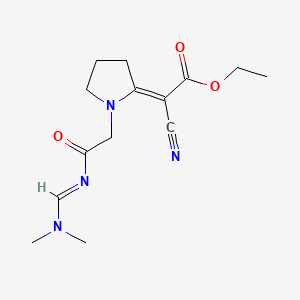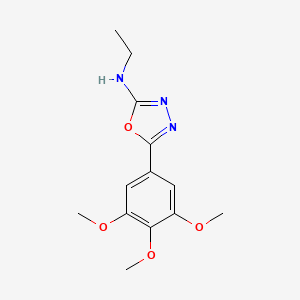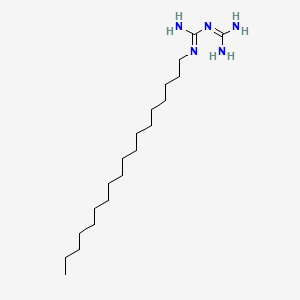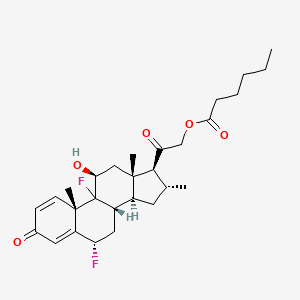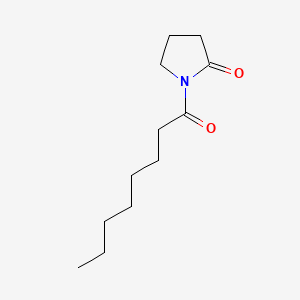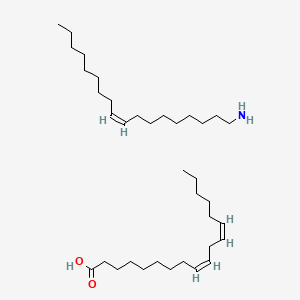
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyrimidinyl)- is a heterocyclic compound that belongs to the thiazolidinone class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone derivatives typically involves the cyclization of thiosemicarbazones with α-halo ketones or aldehydes. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Thiazolidinones can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazolidinones to thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Thiazolidinone derivatives are studied for their potential as intermediates in the synthesis of more complex molecules.
Biology
Biologically, these compounds have shown promise as antimicrobial, antiviral, and anticancer agents.
Medicine
In medicine, thiazolidinone derivatives are being explored for their potential therapeutic applications, including as anti-inflammatory and antidiabetic agents.
Industry
Industrially, these compounds could be used in the development of new materials or as catalysts in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Studied for their antimicrobial activities.
Pyrimidinones: Investigated for their antiviral potential.
Uniqueness
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyrimidinyl)- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Eigenschaften
CAS-Nummer |
96733-51-6 |
|---|---|
Molekularformel |
C13H9Cl2N3OS |
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
2-(2,6-dichlorophenyl)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-8-3-1-4-9(15)11(8)12-18(10(19)7-20-12)13-16-5-2-6-17-13/h1-6,12H,7H2 |
InChI-Schlüssel |
IJXJFWVUARTVFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)C3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


